molecular formula C24H22ClN3O2S2 B2953996 2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide CAS No. 1795412-53-1

2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide

Cat. No.: B2953996
CAS No.: 1795412-53-1
M. Wt: 484.03
InChI Key: NZYYXVBMEHNIPB-UHFFFAOYSA-N
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Description

2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 2-chlorobenzyl group at position 3, a thioacetamide linker at position 2, and an N-mesityl (2,4,6-trimethylphenyl) substituent.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S2/c1-14-10-15(2)21(16(3)11-14)27-20(29)13-32-24-26-19-8-9-31-22(19)23(30)28(24)12-17-6-4-5-7-18(17)25/h4-11H,12-13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYYXVBMEHNIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C22H17Cl2N3O3S2
  • Molecular Weight : 506.42 g/mol

Structural Features

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a chlorobenzyl group and a mesitylacetamide moiety enhances its potential biological activity.

Antiviral Properties

Research indicates that compounds similar to 2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide exhibit antiviral properties. Specifically, derivatives of thieno[3,2-d]pyrimidines have been studied for their efficacy against herpesviruses, including HSV-1 and HSV-2. These compounds inhibit viral replication and may serve as potential therapeutic agents against viral infections .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Thieno[3,2-d]pyrimidines have been documented to show effectiveness against various bacterial strains. The thioether linkage in the structure may contribute to this activity by disrupting bacterial cell wall synthesis .

Anticancer Activity

Preliminary studies have indicated that thieno[3,2-d]pyrimidine derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in various cell lines. Research shows that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Study 1: Antiviral Efficacy

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that the inclusion of a chlorobenzyl group significantly enhanced antiviral activity against HSV-1. The study reported IC50 values indicating effective inhibition of viral replication at low concentrations .

Study 2: Antimicrobial Assessment

In vitro testing of related compounds revealed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be within therapeutic ranges, suggesting potential for development as antimicrobial agents .

Study 3: Cancer Cell Line Studies

Research involving the treatment of various cancer cell lines with thieno[3,2-d]pyrimidine derivatives indicated a marked decrease in cell viability. Flow cytometry analyses showed increased rates of apoptosis in treated cells compared to controls, highlighting the compound's potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HSV replication
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduction of apoptosis in cancer cells

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular WeightBiological Activity
This compound506.42 g/molAntiviral, Antimicrobial
N-(5-chloro-2-methoxyphenyl)-2-(thio)acetamide425.87 g/molAntimicrobial
4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide229.25 g/molAntiviral

Comparison with Similar Compounds

N-(4-Fluorobenzyl) Analog (CAS 899547-29-6)

  • Structure : Replaces the mesityl group with a 4-fluorobenzyl moiety.
  • Molecular Formula : C₂₂H₁₇ClFN₃O₂S₂ (MW: 474.0) .
  • However, the reduced steric bulk may decrease lipophilicity, affecting membrane permeability.

N-(2-Chlorobenzyl) Analog (CAS 1790193-92-8)

  • Structure : Features a 4-methoxyphenyl group on the pyrimidine core and retains the 2-chlorobenzyl on the acetamide.
  • Molecular Formula : C₂₂H₁₈ClN₃O₃S₂ (MW: 472.0) .
  • Impact : The methoxy group’s electron-donating properties may alter electronic distribution on the pyrimidine ring, influencing binding interactions. The lower molecular weight compared to the target compound suggests slight differences in solubility.

Modifications on the Pyrimidine Core

Phenethyl-Substituted Analog (CAS 1787905-92-3)

  • Structure : Replaces the 2-chlorobenzyl group with a phenethyl chain.
  • Molecular Formula: Not explicitly stated, but estimated to be ~485–500 Da based on structural similarity .

Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a and 11b)

  • Structure: (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines with 5-methylfuran-2-yl and cyano groups.
  • Key Data :
    • 11a : C₂₀H₁₀N₄O₃S (MW: 386), m.p. 243–246°C, IR peaks at 2,219 cm⁻¹ (CN) .
    • 11b : C₂₂H₁₇N₃O₃S (MW: 403), m.p. 213–215°C, distinct ^13^C NMR signals at 117.54 ppm (CN) .
  • Comparison: The absence of a thieno[3,2-d]pyrimidine core in these analogs reduces structural similarity but highlights the role of cyano groups in modulating electronic properties.

Molecular Weight and Solubility Trends

Compound Molecular Weight Key Substituents Solubility Inference
Target Compound ~480–490 (est.) Mesityl, 2-chlorobenzyl Low solubility (high lipophilicity)
N-(4-Fluorobenzyl) Analog 474.0 4-Fluorobenzyl Moderate solubility
N-(2-Chlorobenzyl) Analog 472.0 4-Methoxyphenyl Higher solubility than target

Theoretical ADMET Considerations

  • Mesityl Group : The bulky, hydrophobic mesityl moiety in the target compound may reduce aqueous solubility but enhance binding to hydrophobic pockets in target proteins .
  • Chlorine vs. Methoxy Substituents : The 2-chlorobenzyl group’s electron-withdrawing nature may improve oxidative stability compared to the electron-donating methoxy group in CAS 1790193-92-8 .

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